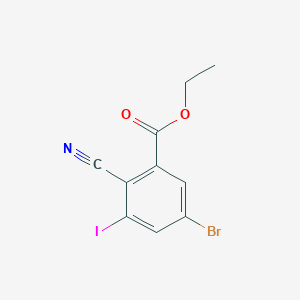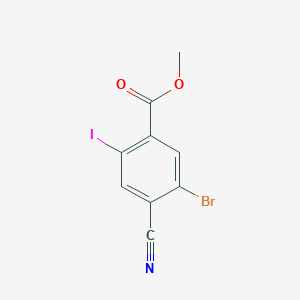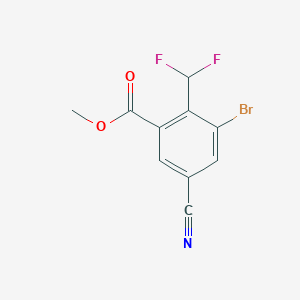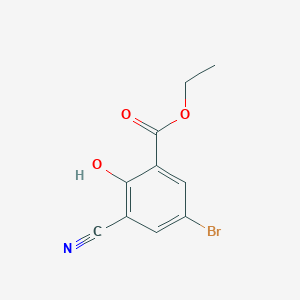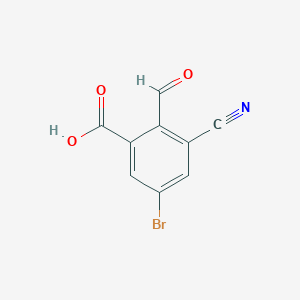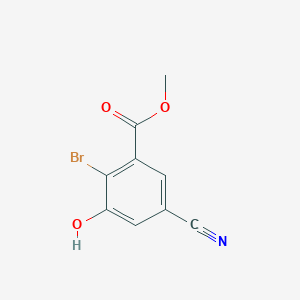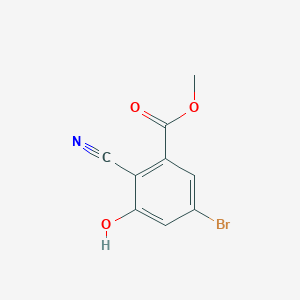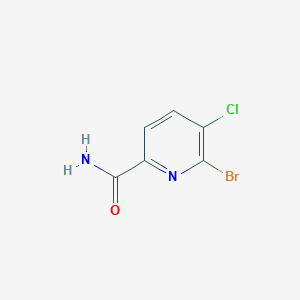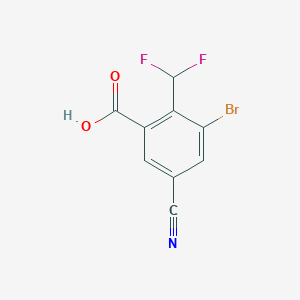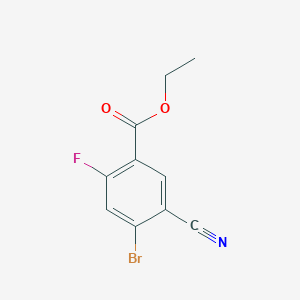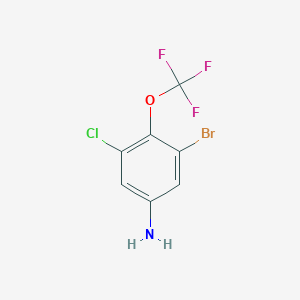
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate (MBCF) is a small organic compound that has numerous applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of other compounds and has been used in a variety of research applications.
Mécanisme D'action
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as a proton donor in the presence of an acid. This is due to its highly reactive bromine atom, which is able to donate a proton to an acceptor molecule. Additionally, Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to act as an electron acceptor in the presence of a base. This is due to its highly reactive cyano group, which is able to accept electrons from a donor molecule.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, as well as reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its highly reactive bromine and cyano groups make it ideal for a variety of syntheses. However, it can also be a hazardous compound, and precautions must be taken when working with it. Additionally, it can be difficult to handle due to its high reactivity.
Orientations Futures
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a number of potential future applications. It could be used in the synthesis of novel compounds, such as fluorescent probes and dyes. Additionally, it could be used in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, its antioxidant and antimicrobial properties could be further explored for potential therapeutic applications. Finally, its use as a catalyst could be further explored in order to develop more efficient and cost-effective syntheses.
Applications De Recherche Scientifique
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of fluorescent probes, dyes, and other molecules.
Propriétés
IUPAC Name |
methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGGFOMZMRNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



